N-{2-[(2H-1,3-benzodioxol-5-yl)formamido]ethyl}-4-cyclopropaneamidobenzamide
Description
N-{2-[(2H-1,3-Benzodioxol-5-yl)formamido]ethyl}-4-cyclopropaneamidobenzamide is a synthetic small molecule characterized by a benzodioxol moiety linked via a formamidoethyl group to a benzamide core substituted with a cyclopropaneamide. Its synthesis likely involves carbodiimide-mediated coupling, as seen in structurally related analogs .
Properties
IUPAC Name |
N-[2-[[4-(cyclopropanecarbonylamino)benzoyl]amino]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c25-19(13-3-6-16(7-4-13)24-21(27)14-1-2-14)22-9-10-23-20(26)15-5-8-17-18(11-15)29-12-28-17/h3-8,11,14H,1-2,9-10,12H2,(H,22,25)(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDNTIVVDNCDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, causing changes such as cell cycle arrest and induction of apoptosis in cancer cells.
Biochemical Pathways
Compounds with similar structures have been reported to affect various pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
Compounds with similar structures have been reported to have various pharmacokinetic properties, which can impact their bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares core structural motifs with several derivatives documented in the literature. Key similarities and differences are summarized below:
Key Structural Differences
Linker Groups: The target compound employs an ethylamide linker between the benzodioxol and benzamide groups, whereas analogs like 40, 41, and 37 utilize a thiazole ring as a central scaffold.
Substituent Variability: The diethylamino (40) and bromo (41) groups on the benzoyl moiety in thiazole derivatives suggest tunable electronic properties. In contrast, the target compound lacks these substituents, which may simplify synthesis but reduce opportunities for hydrophobic interactions .
Cyclopropane Positioning :
- The cyclopropaneamide in the target compound is directly attached to the benzamide, while in analogs like 40 and 41, it is linked to the thiazole ring. This positional difference could affect conformational flexibility and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
